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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

Introduction: YCH1899 is a novel, orally active and highly potent next-generation poly(ADP-
ribose) polymerase (PARP) inhibitor. It is a phthalazin-1(2H)-one derivative that has
demonstrated significant efficacy in preclinical models, particularly against cancers that have
developed resistance to prior PARP inhibitors such as olaparib and talazoparib.[1][2][3]
YCH1899 exhibits potent inhibition of PARP1 and PARP2 enzymes and has shown robust anti-
proliferative activity in cancer cells with BRCA1/2 mutations.[2] Its ability to overcome
resistance mechanisms makes it a compound of high interest for further preclinical and clinical

development.

These application notes provide a summary of the available preclinical data and protocols for
the dosage and administration of YCH1899 to guide researchers and drug development
professionals.

Data Presentation

The following tables summarize the quantitative data available from preclinical studies of
YCH1899.

Table 1: In Vitro Inhibitory Activity of YCH1899
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Parameter Cell Line | Enzyme ICs0 (NM) Notes
Enzymatic Inhibition PARP1 / PARP2 <0.001 Potent dual inhibitor.
] ] Capan-1 (Pancreatic, High sensitivity in
Cell Proliferation 0.10
Parental) BRCA-mutant cells.
Capan-1/0OP 0.89 Overcomes olaparib
(Olaparib-Resistant) ' resistance.[2]
Capan-1/TP Overcomes
(Talazoparib- 1.13 talazoparib resistance.
Resistant) [2]
HCC1937 (Breast,
4.54
BRCAL1 mutant)
V-C8 (BRCA2-
o 1.19
deficient)
Demonstrates
HCT-15 (Colon, HR- o
44.24 selectivity for HR-

proficient)

deficient cells.

Table 2: In Vivo Efficacy of YCH1899 in Xenograft Models
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Treatment Efficacy
Xenograft . )
Group (Oral, Duration Endpoint (T/IC Reference
Model
QD) %)*
MDA-MB-
436/0P
(Olaparib- 6.25 mg/kg 27 Days Not Reported [2]
Resistant Breast
Cancer)
12.5 mg/kg 27 Days 36.74% [2]
25 mg/kg 27 Days 15.29% [2]
Capan-1/R
(Resistant
] 12.5 mg/kg 21 Days 48.92% 2]
Pancreatic
Cancer)
25 mg/kg 21 Days 13.87% [2]

*T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100.
A lower value indicates higher efficacy.

Table 3: Pharmacokinetic Parameters of YCH1899 in Rats

Administration Clearance Rate )

Dose Half-life (t1/2)
Route (CL)
Intravenous (1V) 5 mg/kg 24.5 mL/min/kg 3.25 hours

Note: This data is for intravenous administration in rats. Oral pharmacokinetic data in mice, the
species used for efficacy studies, is not publicly available.

Experimental Protocols

Protocol 1: Preparation of YCH1899 for In Vivo Oral Administration
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This protocol describes the formulation of YCH1899 for oral gavage in preclinical animal
models.

Materials:

YCH1899 powder

e Dimethyl sulfoxide (DMSO)
e PEG300 or PEG400

e Tween-80

e Saline (0.9% NaCl)

e Cornoll

» Sterile tubes and syringes
Procedure:

Two vehicle formulations have been reported for YCH1899. The choice of vehicle may depend
on the specific experimental requirements and tolerability in the animal model.

Formulation A: Aqueous-based Vehicle

Calculate the required amount of YCH1899 and vehicle components based on the desired
final concentration and dosing volume.

o Prepare the vehicle by sequentially mixing the components: 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% saline.

e First, dissolve the YCH1899 powder in DMSO.
e Add PEG300 to the solution and mix thoroughly.
e Add Tween-80 and mix until the solution is homogeneous.

» Finally, add the saline to reach the final volume and concentration.
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e The resulting solution should be clear. Store appropriately before use.

Formulation B: Oil-based Vehicle

Calculate the required amount of YCH1899 and vehicle components.
Prepare the vehicle by mixing 10% DMSO and 90% corn oil.
First, dissolve the YCH1899 powder completely in DMSO.

Add the corn oil to the DMSO solution and vortex thoroughly to ensure a uniform
suspension/solution.

The resulting formulation should be a clear solution. Store appropriately before use.

Protocol 2: General Procedure for In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general workflow for assessing the anti-tumor activity of YCH1899 in

mouse xenograft models based on the available data.

Materials and Methods:

Cell Lines: MDA-MB-436/0OP (Olaparib-Resistant Breast Cancer) or Capan-1/R (Resistant
Pancreatic Cancer).

Animals: Immunocompromised mice (e.g., BALB/c nude or SCID mice). Specific strain and
age details are not available in the reviewed literature.

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice. The
exact number of cells for injection is not specified in the available literature.

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach
a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control
groups.

Dosing and Administration:
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o Administer YCH1899 orally, once daily (QD), at the desired dose levels (e.g., 6.25, 12.5,
25 mg/kg).

o Administer the corresponding vehicle to the control group.
o The treatment duration is typically 21 to 27 days.[2]
e Monitoring:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor the general health and behavior of the animals.

o At the end of the study, euthanize the animals and excise the tumors for weight
measurement and further analysis (e.g., pharmacodynamics).

» Efficacy Evaluation: Calculate the T/C ratio to determine the extent of tumor growth
inhibition.

Protocol 3: Overview of In Vitro Assays
The following assays have been used to characterize the activity of YCH1899.

o Cell Proliferation Assay:

[¢]

Seed cancer cells in 96-well plates.

[¢]

Treat with a range of YCH1899 concentrations.

[e]

Incubate for an extended period (e.g., 7 days) to assess cytotoxic effects.

o

Determine cell viability using reagents like CellTiter-Glo®.

[¢]

Calculate ICso values from the dose-response curves.
o PARP Trapping Assay:

o Treat cells with YCH1899.
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o Isolate chromatin-bound proteins.

o Detect PARP1 levels in the chromatin fraction by Western blot to assess the stabilization
of PARP1 on DNA.

o DNA Damage Response (YH2AX) Assay:

Treat cells with YCH1899 for a specified time (e.g., 24 hours).

[e]

o

Fix and permeabilize the cells.

[¢]

Stain with an antibody specific for phosphorylated H2AX (yH2AX).

Analyze the formation of yH2AX foci using immunofluorescence microscopy or flow

[e]

cytometry to quantify DNA double-strand breaks.
» Homologous Recombination (HR) Repair Assay:

o Utilize a reporter cell line (e.g., U20S-DR-GFP) that expresses GFP upon successful HR-
mediated repair of an I-Scel-induced DNA break.

o Treat cells with YCH1899.

o Induce the DNA break and measure the percentage of GFP-positive cells by flow
cytometry to quantify HR efficiency.

Mandatory Visualization
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Caption: YCH1899 Mechanism: PARP inhibition leads to synthetic lethality in HR-deficient
cells.
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Caption: Preclinical workflow for characterization of the PARP inhibitor YCH1899.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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